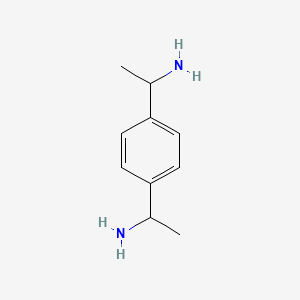
1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- is an organic compound with the molecular formula C10H16N2. It is also known by its alternative name, 1,1’-(1,4-phenylene)bisethanamine . This compound is characterized by the presence of two methyl groups attached to the alpha positions of the benzenedimethanamine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobenzene with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzenedimethanamine derivatives.
Applications De Recherche Scientifique
1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Benzenedimethanamine: Lacks the alpha methyl groups, resulting in different chemical properties and reactivity.
1,4-Benzenedimethanol: Contains hydroxyl groups instead of amine groups, leading to distinct chemical behavior.
1,4-Diaminobenzene: Features amine groups directly attached to the benzene ring, differing in structure and reactivity.
Uniqueness: 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- is unique due to the presence of the alpha methyl groups, which influence its steric and electronic properties. These modifications can enhance its reactivity and specificity in certain chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
827-97-4 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
1-[4-(1-aminoethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8H,11-12H2,1-2H3 |
Clé InChI |
ZWUNOUUCOIIXHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
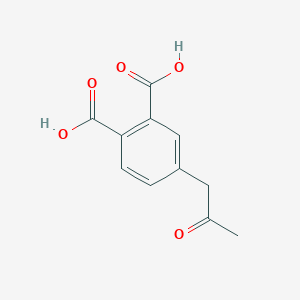
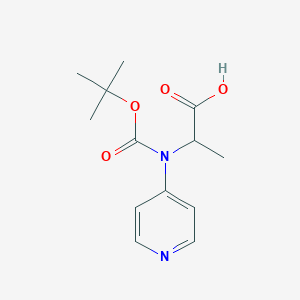
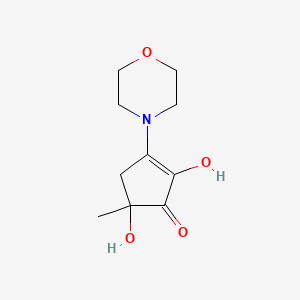
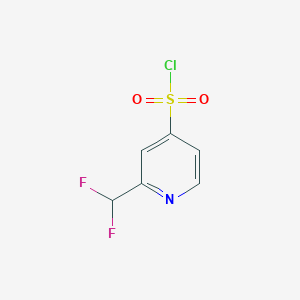

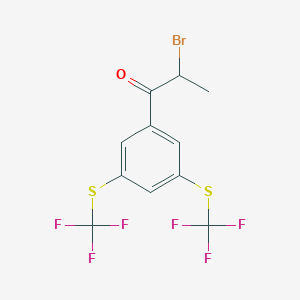
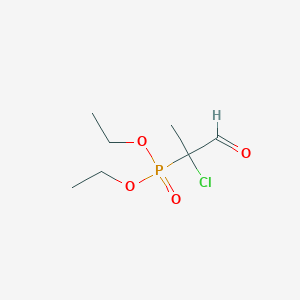
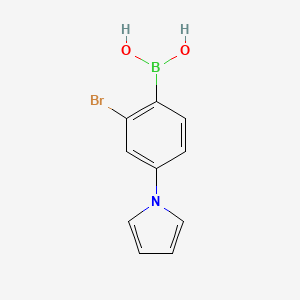

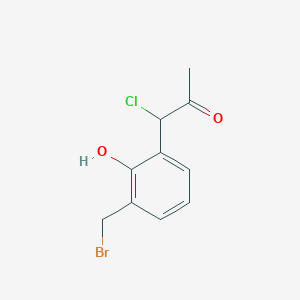
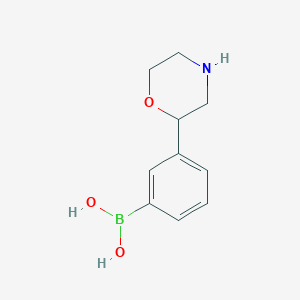

![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
